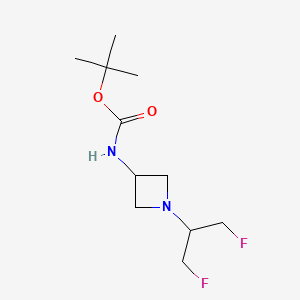

tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate

Description

tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate is a synthetic carbamate derivative featuring an azetidine ring substituted with a 1,3-difluoropropan-2-yl group. The tert-butyl carbamate moiety acts as a protective group for the amine, a common strategy in medicinal chemistry to enhance synthetic flexibility and stability during multi-step reactions . The azetidine scaffold provides conformational rigidity, which can improve target binding affinity and metabolic stability compared to larger heterocycles . The 1,3-difluoropropane substituent introduces electronegative fluorine atoms, which may enhance lipophilicity, membrane permeability, and resistance to oxidative metabolism .

Properties

Molecular Formula |

C11H20F2N2O2 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

tert-butyl N-[1-(1,3-difluoropropan-2-yl)azetidin-3-yl]carbamate |

InChI |

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)14-8-6-15(7-8)9(4-12)5-13/h8-9H,4-7H2,1-3H3,(H,14,16) |

InChI Key |

BZYQGZKXMPUNJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C(CF)CF |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The reaction conditions often include the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.

Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Table 2: Physicochemical Data of Selected Compounds

Key Observations:

- Molecular Weight and Solubility : The target compound’s moderate molecular weight (~290) may offer better solubility than bulky analogs like the benzhydryl derivative (MW: 367) .

- Purity Challenges : Bulky substituents (e.g., benzhydryl) often result in lower purity (63% in ) compared to simpler alkyl/heterocyclic groups (>95% in ).

Table 3: Functional Group Impact on Activity

Key Observations:

- Fluorine’s Role: The target compound’s difluoropropane group may balance lipophilicity and solubility better than non-fluorinated alkyl chains (e.g., ethyl/propyl in ).

- Heterocyclic vs. Aliphatic Substituents : Pyrimidine groups (e.g., 24c ) enable hydrogen bonding in receptor pockets, whereas aliphatic chains prioritize passive diffusion.

Biological Activity

tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate is a synthetic compound with a unique structural profile that includes a tert-butyl group, a carbamate functional group, and an azetidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology.

- Molecular Formula : C11H20F2N2O2

- Molecular Weight : 250.29 g/mol

- CAS Number : 1956332-28-7

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound may inhibit the mitotic checkpoint, which is crucial for proper chromosome segregation during cell division. This inhibition can potentially lead to apoptosis in tumor cells, making it a candidate for cancer therapies .

- Neuropharmacological Effects : Research indicates that compounds with similar structures can influence neurotransmitter systems involved in pain perception and inflammation. This suggests that this compound might have analgesic or anti-inflammatory properties.

The biological activity of this compound is likely mediated through its interaction with specific biological targets. The presence of the difluoropropane moiety enhances its reactivity and selectivity towards these targets. Interaction studies focus on understanding how this compound affects cellular signaling pathways associated with tumor growth and inflammatory responses .

Study 1: Antitumor Activity

A study investigating the effects of various azetidine derivatives on cancer cell lines found that this compound significantly inhibited cell proliferation in vitro. The mechanism was linked to the disruption of the mitotic spindle assembly checkpoint, leading to increased rates of apoptosis in treated cells .

Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, this compound was evaluated for its effects on pain models in rodents. Results indicated a reduction in pain response, suggesting potential use as an analgesic agent. Further investigation into its influence on neurotransmitter levels revealed modulation of serotonin and norepinephrine pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Tert-butyl N-[1-(azetidin-3-yl)methyl]carbamate | C10H20N2O2 | 0.91 |

| Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate | C11H20ClN2O2 | 0.93 |

| Tert-butyl azetidin-3-yln-methylcarbamate | C10H20N2O2 | 0.89 |

| Tert-butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate | C11H22N2O2 | 0.93 |

This table highlights the structural similarities among various compounds related to this compound, emphasizing its unique position within this chemical class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.